2-amino-1-(4-quinolin-2-ylpiperazin-1-yl)ethanone;(Z)-but-2-enedioic acid
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Overview
Description
2-amino-1-(4-quinolin-2-ylpiperazin-1-yl)ethanone;(Z)-but-2-enedioic acid is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. The compound features a quinoline moiety, a piperazine ring, and an amino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(4-quinolin-2-ylpiperazin-1-yl)ethanone;(Z)-but-2-enedioic acid typically involves multiple steps, starting with the preparation of the quinoline and piperazine intermediates. One common method involves the reaction of aniline derivatives with malonic acid equivalents to form the quinoline ring . The piperazine ring can be introduced through nucleophilic substitution reactions involving appropriate halogenated precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(4-quinolin-2-ylpiperazin-1-yl)ethanone;(Z)-but-2-enedioic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and pH levels to ensure selective reactions.
Major Products
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: As a potential therapeutic agent due to its unique structure and reactivity.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-1-(4-quinolin-2-ylpiperazin-1-yl)ethanone;(Z)-but-2-enedioic acid involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the piperazine ring can interact with protein targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Imidazo[1,2-a]pyridine-2-carboxylic acid: Used in the synthesis of antikinetoplastid agents.
Properties
Molecular Formula |
C19H22N4O5 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-amino-1-(4-quinolin-2-ylpiperazin-1-yl)ethanone;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C15H18N4O.C4H4O4/c16-11-15(20)19-9-7-18(8-10-19)14-6-5-12-3-1-2-4-13(12)17-14;5-3(6)1-2-4(7)8/h1-6H,7-11,16H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
UGNMLLNSEKMLBO-BTJKTKAUSA-N |
Isomeric SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C(=O)CN.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C(=O)CN.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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